molecular formula C10H11NOS B1609622 (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate CAS No. 749261-39-0

(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate

Cat. No. B1609622
CAS RN: 749261-39-0
M. Wt: 193.27 g/mol
InChI Key: VLULNKVRCHBYJM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate (MEPITC) is a naturally occurring isothiocyanate found in a variety of plants and vegetables. It is a non-toxic, non-volatile compound that has been studied for its potential medicinal properties. MEPITC has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, it has been used in laboratory experiments to study its biochemical and physiological effects. The purpose of

Scientific Research Applications

(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has been studied for its potential medicinal properties. In laboratory experiments, it has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, it has been used in laboratory experiments to study its biochemical and physiological effects. (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has also been studied for its potential use in the treatment of various diseases, such as diabetes, obesity, and cardiovascular disease.

Mechanism of Action

(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has been shown to interact with various cellular components, such as proteins, lipids, and nucleic acids, to modulate the expression of genes and proteins involved in inflammation, cell proliferation, and cell death. It has also been shown to inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial activities. In laboratory experiments, it has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to modulate the expression of genes and proteins involved in inflammation, cell proliferation, and cell death. In addition, (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has been shown to inhibit the growth of certain cancer cell lines, as well as to possess anti-microbial activity against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has several advantages for laboratory experiments. It is non-toxic and non-volatile, making it safe to use in the laboratory. In addition, it is relatively inexpensive and easy to synthesize. However, there are some limitations to using (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate in laboratory experiments. For example, it has a relatively short half-life, making it difficult to use in long-term experiments. In addition, it is not as potent as some other compounds, making it less effective for certain applications.

Future Directions

(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has potential for use in the treatment of various diseases, such as diabetes, obesity, and cardiovascular disease. Further research is needed to determine the efficacy of (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate in the treatment of these diseases. In addition, (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has potential for use in the development of new drugs and drug delivery systems. Further research is needed to explore the potential of (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate in this area. Finally, (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has potential for use in the development of new diagnostic tools and biomarkers. Further research is needed to explore the potential of (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate in this area.

properties

IUPAC Name

1-[(1R)-1-isothiocyanatoethyl]-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-8(11-7-13)9-4-3-5-10(6-9)12-2/h3-6,8H,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLULNKVRCHBYJM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426983
Record name AG-G-98288
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate

CAS RN

749261-39-0
Record name AG-G-98288
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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